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Executive Summary

Zelenirstat (formerly PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor
of N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1][2] This novel mechanism disrupts the
function and stability of a multitude of oncoproteins essential for the survival and proliferation of
cancer cells. In hematologic malignancies, Zelenirstat has demonstrated significant preclinical
activity, leading to its evaluation in clinical trials for patients with leukemia and lymphoma.[3][4]
[5][6] This document provides a comprehensive overview of Zelenirstat's mechanism of action,
its key molecular targets, downstream cellular effects, and a summary of its activity in
preclinical and clinical settings.

Core Mechanism of Action: N-Myristoyltransferase
Inhibition
Zelenirstat's primary mechanism of action is the potent and selective inhibition of both human

N-myristoyltransferase enzymes, NMT1 and NMT2.[1][2]

o N-Myristoylation: This is a critical co- and post-translational modification where the 14-carbon
saturated fatty acid, myristate, is attached to the N-terminal glycine residue of over 200
human proteins.[1] This lipid modification is essential for mediating protein-protein
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interactions and anchoring proteins to cellular membranes, which is a prerequisite for their
function in signal transduction pathways.[1]

Consequence of Inhibition: By inhibiting NMTs, Zelenirstat prevents the myristoylation of
these substrate proteins. Proteins that fail to undergo myristoylation are recognized by the
cellular machinery as aberrant and are rapidly targeted for proteasomal degradation through
a glycine-specific N-degron pathway.[1][7] This targeted degradation of key signaling
proteins is the foundation of Zelenirstat's anti-cancer activity.
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Caption: Zelenirstat's core mechanism of NMT inhibition.
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Key Molecular Targets and Affected Pathways

Zelenirstat's broad anti-cancer activity stems from its ability to induce the degradation of
multiple myristoylated oncoproteins.

Targets in B-Cell Malighancies

In B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL), Zelenirstat disrupts
B-cell receptor (BCR) signaling, a critical pathway for tumor cell survival.[1][8]

e Src Family Kinases (SFKs): Myristoylation is obligatory for the function of several SFKs,
including Src, Lyn, and Hck.[1] Zelenirstat treatment leads to the degradation of these
kinases, thereby inhibiting downstream BCR signaling.

e Human Germinal Center-Associated Lymphoma (HGAL): This protein also requires
myristoylation to function and is a key component of the BCR signaling cascade. Its
degradation contributes to the profound tumor regression seen in preclinical DLBCL models.

[1]
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Caption: Zelenirstat pathway in B-Cell malignancies.

Targets in Acute Myeloid Leukemia (AML)

AML cells, and particularly Leukemia Stem Cells (LSCs), have shown high sensitivity to
Zelenirstat.[4][7][9] The drug acts through multiple mechanisms in this context.

« Signaling Kinases: Zelenirstat inhibits critical survival signaling pathways in AML, including
those driven by FLT3, c-Kit, and Jak/Stat.[8][10]
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+ Metabolic Disruption: A key finding is that Zelenirstat disrupts oxidative phosphorylation
(OXPHOS). It reduces levels of myristoylated mitochondrial proteins like NDUFAF4, an
assembly factor for mitochondrial Complex I.[11] This impairment of energy metabolism is
particularly detrimental to LSCs, which are highly dependent on OXPHOS for survival.[7][11]
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Caption: Dual mechanism of Zelenirstat in AML.

Quantitative Data Summary
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[able 1: Preclinical In Vitro & In Vivo Activity
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Table 2: Clinical Trial Data
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Trial ID Phase

Patient
Population

Zelenirstat
Dose

Key

Outcomes

& Reference
Observatio

ns

NCT0483619
5

Phase 1

R/R B-cell
Lymphoma &
Advanced
Solid Tumors
(n=29)

Dose
escalation
from 20 mg to
280 mg daily.
RP2D
established at

210 mg daily.

Well-tolerated
up to RP2D.
Most
common AEs
were
mild/moderat
e Gl effects.
At RP2D,
57% of solid

[1](6][9][12]

tumor
patients had
stable
disease or
better for =6

months.

Phase 2a Phase 2a

R/R B-cell
non-Hodgkin
Lymphoma
(NHL)

210 mg daily

One DLBCL
patient (3
prior lines)
achieved a
partial
response and
PET

metabolic

[8]

response,
continuing
therapy after
11 cycles.
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Trial initiated,
first patient
dosed. Aims

to determine

R/R Acute Dose RP2D in
NCT0661321 Myeloid escalation AML.
Phase 1/2 ] [519]
7 Leukemia (40 mgto 280 Granted
(AML) mg daily) Orphan Drug
and Fast
Track
Designation
by FDA.

Methodologies for Key Experiments

Detailed experimental protocols are proprietary to the conducting institutions; however, the
methodologies employed in the cited literature can be summarized.

» Cell Viability and Apoptosis Assays:

o Methodology: AML and lymphoma cell lines were incubated with varying concentrations of
Zelenirstat for specified durations (e.g., 96 hours). Cell viability was measured using
assays like CellTiter-Blue. Apoptosis was quantified via methods such as Annexin V/PI
staining and flow cytometry.

o Western Blotting for Protein Degradation:

o Methodology: Cells were treated with Zelenirstat or a vehicle control. Cell lysates were
collected, and proteins were separated by SDS-PAGE. Specific antibodies were used to
probe for target proteins (e.g., SFKs, NDUFAF4) and loading controls (e.g., GAPDH, [3-
actin) to confirm that Zelenirstat treatment led to a reduction in the target protein levels,
indicative of degradation.

» Metabolic Analysis (Seahorse Assay):

o Methodology: To assess the impact on cellular metabolism, a Seahorse XF Analyzer was
used. Treated cells were analyzed for their oxygen consumption rate (OCR), a measure of
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oxidative phosphorylation, and extracellular acidification rate (ECAR), a measure of
glycolysis. This allowed for the direct observation that Zelenirstat impairs mitochondrial
respiration.[8]

e Animal Xenograft Models:

o Methodology: Immunodeficient mice (e.g., NSG, NOG-EXL) were injected with human
hematologic cancer cells, either from established cell lines or patient-derived samples
(PDX).[1][11] Once tumors were established or leukemia engrafted, mice were treated
with daily oral or subcutaneous doses of Zelenirstat. Efficacy was measured by
monitoring tumor volume over time or by quantifying the burden of human leukemic cells
(e.g., hCD45+) in the bone marrow and peripheral blood via flow cytometry.[1][7]
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Caption: Generalized workflow for a xenograft efficacy study.

Conclusion

Zelenirstat represents a novel therapeutic strategy for hematologic malignancies by targeting
N-myristoylation, a fundamental cellular process. Its uniqgue mechanism of inducing the
degradation of multiple, otherwise difficult-to-drug oncoproteins provides a multi-pronged
attack. In B-cell lymphomas, it effectively shuts down essential BCR survival signaling. In AML,
it demonstrates a dual action by inhibiting oncogenic signaling and disrupting the metabolic
machinery crucial for leukemia stem cells. The encouraging safety profile and early signs of
efficacy in clinical trials support the continued development of Zelenirstat as a promising new
oral therapy for patients with relapsed and refractory hematologic cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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